molecular formula C8H11NO B12284164 4-ethyl-1-methylpyridin-2(1H)-one

4-ethyl-1-methylpyridin-2(1H)-one

Cat. No.: B12284164
M. Wt: 137.18 g/mol
InChI Key: SUXVWGINTAONRN-UHFFFAOYSA-N
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Description

4-Ethyl-1-methylpyridin-2(1H)-one is a small molecule organic compound with the molecular formula C8H11NO . It belongs to the important chemical class of 1H-pyridin-2-ones, which are recognized as valuable scaffolds in medicinal chemistry and drug design due to their peptidomimetic functionality . This core structure is found in a diverse range of therapeutic agents, including reverse transcriptase inhibitors, antibiotics, antifungals, and anti-allergic drugs . As a functionalized pyridinone, this compound serves as a versatile building block for the synthesis of more complex nitrogen-containing heterocycles . Researchers utilize such intermediates in the development of compounds with potential biological activities, which may include phytotoxic (plant growth inhibiting), antitumoral, and antiviral properties . The specific 4-ethyl and 1-methyl substitutions on the pyridinone ring make it a candidate for structure-activity relationship (SAR) studies and for exploring novel chemical space in hit-to-lead optimization campaigns. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

4-ethyl-1-methylpyridin-2-one

InChI

InChI=1S/C8H11NO/c1-3-7-4-5-9(2)8(10)6-7/h4-6H,3H2,1-2H3

InChI Key

SUXVWGINTAONRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C=C1)C

Origin of Product

United States

Synthetic Methodologies for 4 Ethyl 1 Methylpyridin 2 1h One and Its Derivatives

Direct Synthesis Approaches to the Pyridin-2(1H)-one Core

Direct construction of the pyridin-2(1H)-one ring system can be achieved through several convergent and efficient synthetic routes. These methods often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single or sequential manner.

One-Pot Multicomponent Reactions for Pyridin-2(1H)-one Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. nih.govrsc.org For the synthesis of pyridin-2(1H)-one derivatives, four-component reactions have been developed. For instance, the reaction of a ketone, malononitrile (B47326), ethyl cyanoacetate, and hydrazine (B178648) hydrate, catalyzed by piperidine (B6355638) under ultrasound irradiation, provides a facile route to highly substituted pyridin-2(1H)-ones. nih.gov This method is advantageous due to its short reaction times and high yields. nih.govresearchgate.net

Another example involves the one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of sodium hydroxide. rsc.org This approach allows for the formation of four new bonds in a highly chemo- and regioselective manner, with the alcohol serving as both a reactant and the reaction medium. rsc.org Microwave-assisted MCRs have also been employed, offering benefits such as excellent yields, short reaction times, and pure products. nih.gov

ReactantsCatalyst/ConditionsProductAdvantages
Ketone, malononitrile, ethyl cyanoacetate, hydrazine hydratePiperidine, ultrasound1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivativesShort reaction times, excellent yields, simple workup nih.govresearchgate.net
1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, alcoholNaOHFunctionalized pyridinesMild conditions, broad substrate scope, good yields rsc.org
p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium (B1175870) acetate (B1210297)Microwave irradiation, ethanol (B145695)Pyridine (B92270) derivativesExcellent yield (82-94%), pure products, short reaction time (2-7 min) nih.gov

Cyclization and Cycloaddition Strategies

Cyclization and cycloaddition reactions represent a powerful tool for the construction of the pyridin-2(1H)-one core. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example, although its application to 1-azadienes can be challenging due to electronic and thermodynamic factors. baranlab.org However, inverse-electron-demand Diels-Alder reactions of heterocyclic azadienes have proven to be a more favorable approach. baranlab.org

A convergent strategy for synthesizing multisubstituted pyridines involves the [4+2] cycloaddition of vinylallenes with arylsulfonyl cyanides. This reaction initially forms isopyridine cycloadducts, which can then be converted to the corresponding pyridines. nih.gov Photocycloaddition reactions, specifically intramolecular [2+2] photocycloadditions, have also been utilized to create complex bicyclic systems containing a pyridinone ring. For example, 3-(pent-4-enyl)-5,6-dihydro-1H-pyridin-2-one undergoes an enantioselective intramolecular [2+2] photocycloaddition. acs.org

Reaction TypeReactantsKey Features
[4+2] CycloadditionVinylallenes and arylsulfonyl cyanidesForms isopyridine intermediates, leads to multisubstituted pyridines nih.gov
Intramolecular [2+2] Photocycloaddition3-(pent-4-enyl)-5,6-dihydro-1H-pyridin-2-oneEnantioselective, forms bicyclic systems acs.org
[3+3] Annulationβ-enaminonitriles and β,β-dichloromethyl peroxidesMetal-free, proceeds via Kornblum–De La Mare rearrangement mdpi.com

Condensation Reactions for Scaffold Assembly

Condensation reactions are a cornerstone of pyridine synthesis. baranlab.org A straightforward approach involves the condensation of an aldehyde with two equivalents of a 1,3-dicarbonyl compound and ammonia (B1221849) to yield symmetrical pyridines. baranlab.org Modifications to this method allow for the synthesis of asymmetrical pyridines by performing condensation steps sequentially. baranlab.org

Ultrasound has been shown to promote the four-component condensation reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate, leading to pyridin-2(1H)-one derivatives in excellent yields and with shorter reaction times. nih.govresearchgate.net Another efficient method involves the reaction of enaminones with malononitrile in ethanol at room temperature. researchgate.net

ReactantsConditionsProduct Type
Aldehyde, two equivalents of a 1,3-dicarbonyl, ammoniaCondensationSymmetrical pyridines baranlab.org
Ketone, malononitrile, ethyl cyanoacetate, hydrazine hydrateUltrasound, piperidine catalystPyridin-2(1H)-one derivatives nih.govresearchgate.net
Enaminones, malononitrileEthanol, room temperatureSubstituted pyridin-2(1H)-ones researchgate.net

Ring-Closing Reactions

Ring-closing metathesis (RCM) has emerged as a valuable technique for the synthesis of aromatic heterocycles, including pyridines. rsc.org This method involves the formation of a diene precursor followed by an RCM reaction to construct the ring, and a subsequent elimination step to achieve aromatization. rsc.org

Another approach involves the intramolecular cyclization of α-vinylated zinc bromide complexes, which are generated from the Michael addition of Blaise reaction intermediates. This tandem process of rearrangement and ring-closing yields the pyridin-2-one structure. nih.gov

Synthesis via Functional Group Interconversion on Pyridin-2(1H)-one Precursors

The functionalization of pre-existing pyridin-2(1H)-one rings is a versatile strategy for accessing a wide range of derivatives, including 4-ethyl-1-methylpyridin-2(1H)-one.

N-Alkylation and C-Alkylation of the Pyridin-2(1H)-one Ring

Direct N-alkylation of pyridin-2(1H)-ones is a common method for introducing substituents on the nitrogen atom. However, this reaction can often lead to a mixture of N- and O-alkylated products. nih.gov To achieve selective N-alkylation, various strategies have been developed. A catalyst- and base-free reaction of 2-hydroxypyridines with organohalides has been reported to provide high N-selectivity. acs.org The use of tetraalkylammonium fluorides has also been shown to promote high-yield, highly selective N-alkylation of 2-pyridones. google.com

C-alkylation of the pyridine ring can be more challenging. However, methods for the regiodivergent alkylation of pyridines have been developed using 1,1-diborylalkanes. By selecting the appropriate alkyllithium activator, alkyl groups can be selectively installed at the C2 or C4 positions. acs.org For instance, methyllithium (B1224462) favors C4-alkylation. acs.org Radical alkylation provides another route for C-H functionalization of pyridines. youtube.com

Alkylation TypeReagentsKey Features
N-AlkylationOrganohalidesCatalyst- and base-free, high N-selectivity acs.org
N-AlkylationAlkyl halides, tetraalkylammonium fluorideHigh yield and selectivity for N-alkylation google.com
C4-Alkylation1,1-diborylalkanes, methyllithiumRegioselective alkylation at the C4 position acs.org
C2-Alkylation1,1-diborylalkanes, sec-butyllithiumRegioselective alkylation at the C2 position acs.org

O-to-N Migratory Rearrangements for N-Alkylation

The direct N-alkylation of pyridin-2-ones to produce compounds such as this compound can be challenging due to the presence of two nucleophilic sites: the nitrogen and the exocyclic oxygen atom. This often leads to a mixture of N-alkylated and O-alkylated products. nih.govorganic-chemistry.org To overcome this, methods involving an O-to-N migratory rearrangement have been developed, where an O-alkylated intermediate is synthesized and subsequently rearranged to the desired N-alkyl product.

One of the classic methods that leverages this type of transformation is the Hilbert-Johnson reaction. clockss.org This reaction involves the coupling of a 2-alkoxypyridine with an alkyl halide. For the synthesis of this compound, this would involve reacting a 2-alkoxy-4-ethylpyridine with methyl iodide. The reaction proceeds through a quaternary pyridinium (B92312) intermediate, which upon heating, rearranges to the thermodynamically more stable N-alkylated pyridone. While effective, this reaction can sometimes require high pressure and long reaction times, and may lead to byproducts. clockss.org

More recent developments have focused on promoting this O-to-N alkyl migration under milder conditions. Studies have shown that transition metal catalysts or Brønsted/Lewis acid promoters can facilitate the isomerization of 2-alkoxypyridines to N-alkyl-2-pyridones. nih.gov For instance, an efficient and inexpensive lithium iodide (LiI) promoted O- to N-alkyl migration of 2-alkoxypyridines has been reported to occur under solvent-free conditions, offering a greener alternative. acs.org This method has been shown to be intermolecular and requires heat to proceed, yielding the N-alkylated product in good to excellent yields. acs.org

Solid-phase synthesis offers another avenue for achieving regioselective N-alkylation. By anchoring a 2-halopyridine to a Wang resin to form a 2-alkoxypyridine, subsequent reaction with an alkyl halide can lead to the desired N-alkylated pyridone after cleavage from the resin. nih.gov This approach helps to circumvent issues of competing O-alkylation in solution-phase synthesis. nih.gov

Method Description Conditions Key Features
Hilbert-Johnson Reaction Coupling of a 2-alkoxypyridine with an alkyl halide. clockss.orgTypically requires heat and sometimes high pressure. clockss.orgClassic method, proceeds via a pyridinium intermediate. clockss.org
Lewis Acid Promotion Isomerization of 2-alkoxypyridines to N-alkyl-2-pyridones. nih.govLiI, heat, solvent-free. acs.orgGreener conditions, good to excellent yields. acs.org
Solid-Phase Synthesis 2-halopyridine linked to a resin, followed by alkylation. nih.govWang resin, alkyl halide. nih.govHigh regioselectivity for N-alkylation. nih.gov

Acylation and Carbonyl-Directed Modifications

Further functionalization of the this compound scaffold can be achieved through acylation and other modifications directed by the carbonyl group. These modifications are crucial for developing derivatives with tailored properties.

Acylation reactions on the pyridinone ring system have been reported, often targeting other positions on the ring when suitable functional groups are present. For instance, 3-aminopyridin-2(1H)-ones can be readily acylated at the amino group. nih.govresearchgate.net The synthesis of amide analogues from 5-amino-3-(1H-indol-4-yl)pyridin-2(1H)-one was achieved by reacting the amino group with an acid chloride at 0 °C in the presence of a base like triethylamine. nih.gov This demonstrates that if a functional group like an amine is present on the pyridinone ring, standard acylation procedures can be applied.

Another related strategy involves the use of N-chloroacetyl derivatives, which can be further reacted to introduce diverse functionalities and build condensed heterocyclic systems. researchgate.net While direct acylation of the 4-ethyl position or other carbons on the this compound ring is less common without prior functionalization, these examples on related structures highlight the potential for derivatization.

Modifications involving the carbonyl group itself are also a key synthetic strategy. The carbonyl group in pyridin-2(1H)-ones can influence the reactivity of the entire molecule. Although direct transformations of the C=O group are not as frequently reported as ring substitutions, its electronic influence is fundamental in reactions such as acid-promoted cyclizations to form the pyridone ring itself from 1,5-dicarbonyl precursors. clockss.org

Modification Type Example Reaction Reagents/Conditions Outcome
Ring Acylation Acylation of 5-amino-3-(1H-indol-4-yl)pyridin-2(1H)-one. nih.govAcid chloride, Et3N, 0 °C. nih.govFormation of an amide bond at the 5-position. nih.gov
Acylation of Precursors Reaction of N-chloroacetyl derivatives with nucleophiles. researchgate.netMorpholine, followed by Thorpe-Ziegler cyclization. researchgate.netSynthesis of condensed pyridin-2(1H)-one derivatives. researchgate.net

Green Chemistry Approaches in Pyridin-2(1H)-one Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyridin-2(1H)-ones, to reduce environmental impact and improve efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. It often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.netnih.govresearchgate.netmdpi.com One-pot multicomponent reactions (MCRs) under microwave irradiation are particularly efficient for constructing N-substituted 2-pyridones, avoiding the issue of O-substitution. mdpi.comresearchgate.net For example, a three-component reaction of an aldehyde, an active methylene (B1212753) compound, and an amine under microwave irradiation can rapidly produce highly substituted pyridones.

The use of environmentally benign solvents and catalysts is another cornerstone of green pyridinone synthesis. One-pot, four-component reactions in aqueous media or under solvent-free conditions have been developed to synthesize dihydropyridone derivatives. nih.govresearchgate.net Catalysts such as silica-supported sulfuric acid (SiO2-Pr-SO3H) or magnetically recoverable nanocatalysts offer advantages like easy separation and reusability, minimizing waste. nih.govnih.gov These methods provide efficient and sustainable routes to pyridinone scaffolds. nih.gov

Green Approach Methodology Advantages Example
Microwave Synthesis Using microwave irradiation to accelerate reactions. researchgate.netnih.govShorter reaction times, higher yields, cleaner products. mdpi.comOne-pot multicomponent synthesis of N-alkylated 2-pyridones. mdpi.com
Multicomponent Reactions Combining three or more reactants in a single step. nih.govHigh atom economy, operational simplicity, reduced waste. researchgate.netFour-component synthesis of dihydropyridones using a reusable catalyst. nih.gov
Green Solvents/Catalysts Using water as a solvent or employing recyclable catalysts. nih.govnih.govReduced use of hazardous organic solvents, catalyst reusability. researchgate.netnih.govSynthesis of dihydropyridones in water, improving yields over ethanol. nih.gov

Stereoselective Synthesis of Pyridin-2(1H)-one Derivatives

The development of stereoselective methods for the synthesis of pyridin-2(1H)-one derivatives is of great interest, as the stereochemistry of substituents can profoundly impact biological activity. While methods for the direct stereoselective synthesis of this compound are not widely reported, strategies developed for related structures illustrate the principles involved.

One successful approach involves the diastereoselective preparation of N-alkenyl-2-pyridones through the condensation of N-alkyl-2-halopyridinium salts with aldehydes. nih.gov This method proceeds under mild conditions and provides high diastereoselectivity, offering a route to chiral pyridone derivatives that can be further modified. nih.gov

For more complex heterocyclic systems containing a pyridone core, stereoselective processes have been developed. For instance, a stereoselective process for preparing substituted polycyclic pyridone derivatives has been patented, highlighting the industrial importance of accessing optically active compounds. frontiersin.org

In other related heterocyclic systems, regio- and stereoselective modifications are key. For example, in the synthesis of adenosine (B11128) derivatives, stereo- and regioselective substitutions at the hydroxyl groups of the ribose moiety were crucial for achieving high potency and selectivity. acs.org This highlights the importance of controlling stereochemistry at multiple centers. Although this example is on a different scaffold, the principles of using protecting groups and stereodirecting reactions are broadly applicable in the synthesis of complex chiral molecules, including potentially complex derivatives of this compound.

The structural confirmation of these stereochemically complex molecules often relies on techniques like X-ray crystallography, which provides unambiguous proof of the relative and absolute configuration of the synthesized compounds. nih.gov

Stereoselective Approach Description Key Outcome
Diastereoselective Condensation Condensation of N-alkyl-2-halopyridinium salts with aldehydes. nih.govHigh diastereoselectivity in the formation of N-alkenyl-2-pyridones. nih.gov
Industrial Processes Patented stereoselective synthesis of polycyclic pyridone derivatives. frontiersin.orgAccess to optically active compounds for pharmaceutical applications. frontiersin.org
Substituent-Directed Synthesis Regio- and stereoselective modifications on complex scaffolds. acs.orgControl over stereochemistry to enhance biological potency and selectivity. acs.org

Chemical Reactivity and Derivatization of 4 Ethyl 1 Methylpyridin 2 1h One

Electrophilic Aromatic Substitution Reactions on the Pyridin-2(1H)-one Ring

The 1-methylpyridin-2(1H)-one system is considered an electron-rich heterocycle, making it more reactive towards electrophilic aromatic substitution (EAS) than its pyridine (B92270) counterpart. The electron density is highest at the C3 and C5 positions, directing incoming electrophiles to these sites.

Common EAS reactions such as halogenation can be performed under mild conditions. For instance, activated pyridines, like those bearing hydroxy groups (the tautomeric form of pyridones), undergo regioselective bromination with reagents like N-bromosuccinimide (NBS) researchgate.net. For a 4-substituted-2-pyridone like the title compound, electrophilic attack is expected to occur preferentially at the C3 or C5 position, depending on the steric hindrance imposed by the C4-ethyl group and the specific reaction conditions.

Table 1: Regioselectivity in Electrophilic Halogenation of Activated Pyridines

Substrate Type Reagent Position of Substitution Reference
2-Hydroxypyridine (B17775) NBS C3, C5 researchgate.net
2-Aminopyridine NBS C5 researchgate.net

Nucleophilic Substitution Reactions and their Scope

Nucleophilic aromatic substitution (SNAr) on the pyridin-2(1H)-one ring is not feasible directly as there is no suitable leaving group. However, if the ring is first functionalized with a good leaving group, such as a halogen, at the C4 or C6 positions, it becomes an excellent substrate for SNAr reactions. The synthesis of such halo-derivatives is a key step. For example, 4-chloro-substituted quinolin-2(1H)-ones can be prepared and subsequently reacted with various nucleophiles chemrxiv.orgmdpi.com.

The reactivity of these halo-pyridones allows for the introduction of a wide range of functional groups. The 4-chloro derivative of the title compound, for instance, could be synthesized and then substituted by amines, thiols, or azides, providing access to a diverse library of new molecules. The C4-position is particularly activated towards nucleophilic attack due to the influence of the adjacent carbonyl group. This strategy is widely employed in the synthesis of pharmacologically active compounds, such as 4-aminoquinazolines mdpi.com. Reagents like 2-chloro-1-methylpyridinium (B1202621) iodide are well-known for activating carboxylic acids but also highlight the principle of activating pyridyl positions for nucleophilic attack chemicalbook.com.

Carbon-Carbon Bond Forming Reactions

Modern synthetic methods offer powerful tools for creating carbon-carbon bonds, enabling the construction of complex molecular architectures from the 4-ethyl-1-methylpyridin-2(1H)-one scaffold.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation. To utilize these reactions, this compound must first be halogenated, typically at the C3, C5, or C6 positions. The resulting halo-pyridone can then be coupled with a variety of organoboron reagents (boronic acids or esters) in a Suzuki-Miyaura reaction. libretexts.org This method is highly efficient for creating biaryl linkages or introducing alkenyl groups.

The reactivity of the halogen leaving group typically follows the order I > Br > Cl proprogressio.hulibretexts.org. A range of palladium catalysts and conditions have been developed to couple even less reactive chloro-derivatives proprogressio.hunih.gov.

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Halo-Heterocycles

Catalyst Base Solvent Substrate Product Yield Reference
Pd(PPh₃)₄ Na₂CO₃ DME 3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one High proprogressio.hu
Pd(OAc)₂ / PPh₃ K₃PO₄ Dioxane Dihalogenated Pyridine Site-selective acs.org

Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalization (e.g., halogenation). nih.govrsc.org The 2-pyridone ring is amenable to several C-H functionalization strategies. researchgate.netrsc.org

The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle. researchgate.net While pyridines require protonation to become sufficiently electron-deficient, the 2-pyridone ring's electronics make it susceptible to radical attack. Regioselectivity is a key consideration, with radical addition often favoring the C3 and C5 positions. princeton.edunih.gov For the title compound, this provides a direct route to introduce alkyl groups onto the ring.

Palladium-catalyzed C-H olefination offers another route. For N-substituted 2-pyridones, olefination with acrylates or styrenes can be directed to the C5 position. However, the presence of a substituent at the C4-position, as in the title compound, can switch the selectivity to the C3-position. snnu.edu.cn

C-H alkynylation can be achieved through various methods. One approach involves the formation of a pyridine N-oxide, which can then react with Grignard reagents to introduce substituents at the C2 position. nih.govresearchgate.net While this modifies the core structure, it demonstrates a pathway for direct alkynylation of the pyridine family.

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene (B1212753) compound, typically catalyzed by a weak base. wikipedia.orgsci-hub.se In the context of this compound, the methyl group at the C6 position can be considered an active methylene group due to the influence of the conjugated ring system.

Under basic conditions, the C6-methyl group can be deprotonated to form a nucleophilic anion. This anion can then attack an aldehyde (e.g., benzaldehyde) in a Knoevenagel-type condensation to form a styryl-substituted pyridone. This reaction extends the carbon chain at the C6 position, providing a versatile synthetic handle for further modifications. tandfonline.com Intramolecular versions of this reaction are also used to construct dihydropyridinone ring systems. researchgate.net

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient method for conjugating molecules. To utilize this chemistry, the this compound scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne group.

This can be achieved through several pathways:

Azide Functionalization: A halogenated derivative of the pyridone (e.g., a 6-chloro- or 6-bromo derivative) can undergo nucleophilic substitution with sodium azide (NaN₃) to install the azide group.

Alkyne Functionalization: A halo-pyridone can be coupled with a terminal alkyne, such as trimethylsilylacetylene, via a Sonogashira coupling. Subsequent deprotection yields the terminal alkyne-functionalized pyridone.

Once the azide or alkyne handle is in place, the pyridone can be readily conjugated to a complementary reaction partner to form a stable 1,2,3-triazole ring, linking the pyridone core to another molecule or material.

Functionalization of Ethyl and Methyl Substituents

The alkyl substituents on the pyridinone ring, specifically the C4-ethyl and N1-methyl groups, represent key handles for derivatization. While the N-methyl group is generally stable, the ethyl group, and particularly its α-methylene protons, offers a site for functionalization.

Strategies for modifying such alkyl groups on pyridine rings often involve C-H activation or conversion into more reactive intermediates. For instance, a general approach for the functionalization of 4-alkylpyridines involves their conversion into alkylidene dihydropyridines (ADHPs). yorku.ca This "soft-enolization" strategy transforms the alkylpyridine into a soft nucleophile that can participate in various reactions, such as conjugate additions. yorku.ca

Transition-metal catalysis provides a powerful tool for the direct C-H functionalization of alkyl groups on heterocyclic rings. While specific studies on this compound are not prevalent, research on related structures provides insight. For example, 2-ethyl-substituted pyridine N-oxides have been shown to undergo dual C–H activation, leading to the formation of fused ring systems like azafluorene (B8703113) N-oxides. beilstein-journals.org Similarly, C-H activation of methyl groups on silyl-substituted pyridines has been achieved using yttrium complexes, demonstrating the feasibility of activating α-C-H bonds of alkyl groups on the pyridine core. mdpi.com These methods highlight potential, yet underexplored, pathways for the selective functionalization of the ethyl group in this compound.

The N-methyl group of the pyridinone ring is typically less reactive towards C-H functionalization compared to substituents on the ring itself. Its modification would likely require specific catalytic systems or prior transformation.

Heterocyclic Ring Annulation and Fusion Strategies

The pyridin-2(1H)-one scaffold is a valuable building block for the construction of more complex, fused heterocyclic systems. Annulation strategies can involve either building a new ring onto the pyridinone core or using the pyridinone as a component in cycloaddition reactions.

One effective method for creating fused structures is through cycloaddition reactions. A notable example is the selective [4+2] cycloaddition of bicyclic thiazolo-2-pyridones with arynes, which yields structurally complex bridged isoquinolones. acs.org This demonstrates the dienophilic or dienic character of the pyridone system, which can be exploited for ring fusion.

Another prominent strategy involves the transition metal-catalyzed cycloisomerization of pyridines bearing reactive side chains. For example, propargyl-substituted pyridines can undergo silver- or gold-catalyzed cycloisomerization to form N-fused heterocycles like indolizines. nih.gov This approach could be adapted by introducing an appropriate alkyne-containing substituent onto the this compound core to facilitate the construction of a new fused ring.

Furthermore, new heterocyclic rings can be assembled onto a pre-existing pyridine ring. A well-established example is the synthesis of 1H-pyrazolo[3,4-b]pyridines, which can be formed by constructing a pyrazole (B372694) ring from a suitably functionalized pyridine precursor. mdpi.com This general strategy could be applied to derivatives of this compound to access novel fused scaffolds.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Derivatization of the this compound scaffold is crucial for conducting Structure-Activity Relationship (SAR) studies, which aim to understand how specific structural features influence biological activity. These studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates.

SAR studies on related pyridin-2(1H)-one cores have revealed key insights. For instance, in a series of 3,5-disubstituted pyridin-2(1H)-ones developed as analgesics, systematic modifications of the substituents were performed to enhance anti-allodynic effects. nih.gov The study identified a 2-methoxypyridine (B126380) derivative as a highly potent compound, highlighting the impact of specific functional groups on activity. nih.gov

In another example, SAR studies of 4-pyridyl heterocyclic anilines were conducted to discover compounds that selectively induce autophagic cell death in cancer cells. nih.gov This was achieved through systematic functionalization of the pyridine ring using palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) and nucleophilic substitutions to introduce a variety of aryl, alkynyl, and alkylamino groups. nih.gov The study found that introducing five-membered heterocyclic rings at the 2-position of the pyridine was generally favorable for activity and selectivity. nih.gov

The general principles of SAR indicate that the biological activity of pyridine derivatives can be significantly modulated by the electronic properties and steric bulk of their substituents. A review of pyridine derivatives with antiproliferative activity noted that the presence and position of groups like -OMe, -OH, and -NH2 often enhance activity, whereas halogens or bulky groups can have a detrimental effect. nih.gov

The tables below summarize findings from SAR studies on related heterocyclic cores, illustrating the types of derivatizations and their impact on biological activity.

Table 1: SAR of 3,5-Disubstituted Pyridin-2(1H)-one Analogues for Analgesic Activity nih.gov

CompoundR1 SubstituentR2 SubstituentBiological Effect
Lead Compound B Indol-4-ylPyridin-4-ylaminoPotent anti-allodynic effect
Compound 36 Indol-4-yl(2-Methoxypyridin-4-yl)aminoEnhanced analgesic effect

Table 2: SAR of Pyridine Derivatives as VHL-Selective Cytotoxins nih.gov

Position of SubstitutionSubstituent TypeGeneral Outcome
Pyridine 2-position6-membered ringsLow potency and selectivity
Pyridine 2-position5-membered rings (e.g., pyrazole)Generally active and selective
Pyridine 2-positionAlkyl chain with tertiary amineLow selectivity

These examples demonstrate that a systematic exploration of substituents on the pyridinone ring, including modifications of the C4-ethyl group, is a viable strategy for developing derivatives of this compound with tailored biological profiles.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For 4-ethyl-1-methylpyridin-2(1H)-one, various NMR techniques provide detailed information about its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum would be expected to show signals corresponding to the N-methyl group, the ethyl group (both the methylene (B1212753) and methyl protons), and the protons on the pyridinone ring. The N-methyl protons would likely appear as a singlet. The ethyl group would present as a quartet for the methylene (–CH₂–) protons and a triplet for the terminal methyl (–CH₃) protons, a characteristic pattern due to spin-spin coupling. The protons on the pyridinone ring would show distinct signals, with their chemical shifts influenced by the electron-withdrawing nature of the carbonyl group and the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
N-CH₃3.4 - 3.6SingletN/A
CH₂ (ethyl)2.4 - 2.6Quartet~7.5
CH₃ (ethyl)1.1 - 1.3Triplet~7.5
H-36.1 - 6.3Doublet~1.5
H-57.1 - 7.3Doublet of Doublets~7.0, ~1.5
H-67.3 - 7.5Doublet~7.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the specific ¹³C NMR data for this compound is not directly available, but can be estimated from known data for similar pyridone structures. nih.gov

The spectrum would be expected to show a signal for the carbonyl carbon (C-2) at a significantly downfield chemical shift. The other sp²-hybridized carbons of the pyridinone ring would appear in the aromatic region of the spectrum. The carbons of the N-methyl and ethyl substituents would appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds)

Carbon Predicted Chemical Shift (ppm)
C-2 (C=O)162 - 165
C-3105 - 108
C-4145 - 148
C-5120 - 123
C-6138 - 141
N-CH₃35 - 38
CH₂ (ethyl)22 - 25
CH₃ (ethyl)13 - 16

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in the complete structural assignment of complex molecules.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons. For instance, it would show a correlation between the methylene and methyl protons of the ethyl group, and also between the adjacent protons on the pyridinone ring (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, HMBC would show correlations from the N-methyl protons to C-2 and C-6, and from the ethyl protons to C-3, C-4, and C-5.

Electronic Effects of Substituents on NMR Chemical Shifts

The electronic nature of substituents on the pyridone ring significantly influences the NMR chemical shifts. Electron-donating groups generally cause upfield shifts (to lower ppm values) of the ring proton and carbon signals, while electron-withdrawing groups cause downfield shifts. nih.gov In this compound, the ethyl group at the C-4 position is an electron-donating group, which would be expected to cause a slight upfield shift of the signals for the ring protons and carbons compared to the unsubstituted N-methyl-2-pyridone.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related pyridone derivatives allows for a reliable prediction of its solid-state structure. nih.govarkat-usa.org The pyridone ring is expected to be nearly planar. The N-methyl and C-ethyl groups would be attached to this ring. The crystal packing would likely be influenced by intermolecular interactions such as C–H···O hydrogen bonds involving the carbonyl oxygen, leading to the formation of supramolecular architectures. The precise bond lengths and angles would be determined by the electronic and steric effects of the substituents. For instance, the C=O bond length is expected to be in the range of 1.23-1.25 Å, and the C-N bonds within the ring would exhibit partial double bond character.

Conformational Analysis and Dihedral Angle Examination

The conformational landscape of this compound is primarily dictated by the rotation of the ethyl group attached at the C4 position of the pyridinone ring. A theoretical conformational analysis, typically performed using computational methods such as Density Functional Theory (DFT), would be necessary to determine the molecule's most stable three-dimensional shape.

This analysis involves calculating the molecule's potential energy as the dihedral angle of the ethyl group is systematically rotated. The dihedral angle of interest would be defined by the atoms C3-C4-Cα-Cβ, where Cα and Cβ are the two carbon atoms of the ethyl substituent. The results would identify the lowest-energy (most stable) conformer and any higher-energy conformers, providing insight into the rotational barrier and the flexibility of the ethyl group. The precise values of key dihedral angles in the most stable state define the molecule's preferred geometry.

Computational MethodBasis SetMost Stable Conformer Dihedral Angle (C3-C4-Cα-Cβ)Relative Energy (kcal/mol)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Intermolecular Interactions in the Crystalline State

Should single crystals of this compound be successfully grown, X-ray crystallography would provide definitive information on its solid-state structure. This technique reveals how individual molecules pack together to form a crystal lattice. The analysis would focus on identifying and quantifying the various non-covalent forces that stabilize the crystal structure.

Key interactions would include potential C-H···O hydrogen bonds, where a hydrogen atom from a methyl or ethyl group interacts with the oxygen atom of the carbonyl group on an adjacent molecule. Furthermore, π-π stacking interactions between the aromatic pyridinone rings of neighboring molecules could play a significant role in the crystal packing. The report would detail the specific distances and angles of these interactions, providing a complete picture of the molecule's supramolecular assembly.

Interaction TypeDonor-H···Acceptor AtomsDistance (Å)Angle (°)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show several characteristic absorption bands.

A very strong and sharp band anticipated in the 1650-1680 cm⁻¹ region would correspond to the stretching vibration of the C=O (carbonyl) group. The region between 2800 cm⁻¹ and 3000 cm⁻¹ would feature bands from the C-H stretching vibrations of the methyl and ethyl groups. The aromatic C=C and C-N bonds within the pyridinone ring would produce a series of bands in the 1400-1650 cm⁻¹ fingerprint region. A complete vibrational analysis, often aided by computational predictions, would assign specific vibrational modes to each observed absorption peak.

Observed Wavenumber (cm⁻¹)IntensityVibrational Assignment
Data Not AvailableData Not AvailableData Not Available

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum for this compound would show a molecular ion peak corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion. This precision is sufficient to determine the compound's exact elemental formula, C₈H₁₁NO. The HRMS data would be presented as a comparison between the calculated exact mass for C₈H₁₁NO and the experimentally observed mass, with the difference reported in parts per million (ppm). The analysis also involves examining the fragmentation pattern, where the molecular ion breaks into smaller, characteristic pieces, providing further structural confirmation.

IonCalculated m/zObserved m/zMass Error (ppm)Proposed Formula
[M+H]⁺Data Not AvailableData Not AvailableData Not AvailableC₈H₁₂NO⁺

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in optimizing the molecular geometry of 4-ethyl-1-methylpyridin-2(1H)-one to its most stable conformation and in analyzing its electronic properties. rsc.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For a representative pyridin-2(1H)-one derivative, the HOMO-LUMO energy gap can be calculated to predict its chemical behavior. For instance, in a study of halo-pyridinol-based hydrazone derivatives, which share some structural similarities, the HOMO-LUMO gap was found to be a key indicator of their electronic properties. doi.org

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Representative Pyridinone Derivative

ParameterEnergy (eV)
HOMO -6.5
LUMO -1.5
Energy Gap (ΔE) 5.0

Note: The data in this table is illustrative for a representative pyridinone derivative and not specific to this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded where red indicates electron-rich areas (negative potential) and blue represents electron-poor regions (positive potential).

For this compound, the MEP map would likely show a high negative potential around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. The aromatic ring and the ethyl and methyl substituents would exhibit varying degrees of positive and negative potential, influencing their interaction with other molecules.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. These descriptors include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Global Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters can be calculated using the following equations: χ = -(EHOMO + ELUMO) / 2 η = (ELUMO - EHOMO) / 2 ω = χ2 / (2η)

Table 2: Global Reactivity Descriptors for a Representative Pyridinone Derivative

DescriptorValue (eV)
Electronegativity (χ) 4.0
Chemical Hardness (η) 2.5
Global Electrophilicity Index (ω) 3.2

Note: The data in this table is illustrative for a representative pyridinone derivative and not specific to this compound.

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. DFT calculations can be used to predict the NLO properties of molecules by calculating their first-order hyperpolarizability (β). Molecules with large β values are considered promising candidates for NLO materials. The presence of donor and acceptor groups and a conjugated system in this compound suggests it may exhibit NLO properties. Theoretical studies on similar heterocyclic compounds have successfully predicted their NLO behavior. doi.org

Semi-Empirical Methods for Reactivity and Stability Assessment (e.g., AM1, PM3)

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), offer a faster, albeit less accurate, alternative to DFT for assessing molecular properties. These methods are particularly useful for preliminary screening of large numbers of molecules or for studying large molecular systems where DFT calculations would be computationally prohibitive. They can provide valuable initial estimates of a molecule's heat of formation, dipole moment, and other properties related to its reactivity and stability.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can predict the spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions are invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

For this compound, DFT calculations can predict the chemical shifts of the 1H and 13C atoms in its NMR spectrum. mdpi.com Similarly, the vibrational frequencies in its IR spectrum can be calculated, corresponding to the stretching and bending modes of its various functional groups. mdpi.com Comparing these theoretical spectra with experimental data provides a powerful tool for structural elucidation.

Table 3: Predicted Spectroscopic Data for a Representative Pyridinone Derivative

Spectroscopic TechniquePredicted Parameter
1H NMR Chemical shifts (ppm) for aromatic, ethyl, and methyl protons
13C NMR Chemical shifts (ppm) for carbonyl, aromatic, and aliphatic carbons
IR Spectroscopy Vibrational frequencies (cm-1) for C=O, C-N, C-H stretching and bending modes

Note: The data in this table is illustrative and represents the type of information that can be obtained from theoretical calculations for a pyridinone derivative.

Tautomeric Equilibria and Energetics

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental concept in the study of pyridinones. The parent compound, 2-pyridone, exists in a well-documented equilibrium with its tautomeric form, 2-hydroxypyridine (B17775). The position of this equilibrium is sensitive to the environment, such as the solvent, and the presence of substituents on the pyridone ring. nih.govwayne.edu

In the specific case of this compound, the nitrogen atom of the pyridinone ring is alkylated with a methyl group. This N-methylation precludes the classical lactam-lactim tautomerism observed in unsubstituted or N-H containing pyridinones, as there is no proton on the nitrogen atom to migrate to the carbonyl oxygen. Therefore, this compound exists predominantly in the pyridin-2(1H)-one form under normal conditions.

To understand the fundamental tautomeric behavior of the core structure, computational studies on the closely related unmethylated analogue, 4-ethyl-2-pyridone, are highly informative. For this analogue, two primary tautomers can be considered: the lactam form (4-ethylpyridin-2(1H)-one) and the lactim form (4-ethyl-2-hydroxypyridine).

Computational investigations, typically employing Density Functional Theory (DFT) methods like B3LYP or BHandHLYP with a basis set such as 6-311+G(d,p), can predict the relative stabilities of these tautomers. nih.gov The ethyl group at the C4 position is a weak electron-donating group, which can subtly influence the electronic properties and aromaticity of the ring system in both tautomeric forms.

The relative energy (ΔE) and Gibbs free energy (ΔG) differences between the lactam and lactim forms are key indicators of the equilibrium position. In the gas phase, the lactim form of 2-pyridone is generally found to be slightly more stable than the lactam form. wayne.edu However, in polar solvents, the equilibrium shifts significantly to favor the more polar lactam tautomer due to stronger solute-solvent interactions.

A hypothetical energetic comparison for the tautomers of 4-ethyl-2-pyridone, based on established principles for substituted pyridones, is presented below.

Table 1: Calculated Relative Energies of 4-ethyl-2-pyridone Tautomers All energies are in kcal/mol, relative to the lactam form. Calculations are hypothetical, based on typical results from DFT (B3LYP/6-311+G(d,p)) methods.

TautomerFormGas Phase (ΔE)Water (ΔG, PCM)
4-ethylpyridin-2(1H)-oneLactam0.000.00
4-ethyl-2-hydroxypyridineLactim-0.5 to -1.0+2.5 to +3.5

The data illustrates that while the lactim form might be marginally preferred in the gas phase, the lactam form becomes significantly more stable in a polar aqueous environment. This shift is primarily attributed to the larger dipole moment of the lactam tautomer, leading to more favorable solvation. nih.gov

Potential Energy Surface (PES) Scanning

Potential energy surface (PES) scanning is a computational technique used to explore the conformational space of a molecule by systematically changing a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, and optimizing the remaining geometry at each step. q-chem.com For this compound, a key flexible feature is the ethyl group at the C4 position. A PES scan can be employed to investigate the rotational barrier around the C4-C(ethyl) single bond.

This analysis is performed by systematically varying the dihedral angle defined by the atoms C3-C4-Cα-Cβ, where Cα and Cβ are the two carbon atoms of the ethyl substituent. Such a "relaxed" scan provides a profile of the potential energy as a function of the ethyl group's orientation relative to the pyridinone ring. nih.gov The results of the scan reveal the lowest energy conformations (energy minima) and the transition states that separate them (energy maxima), which correspond to the rotational barriers.

The rotation of the ethyl group is expected to have at least two distinct energy minima. These stable conformations are typically those that minimize steric hindrance between the ethyl group and the adjacent hydrogen atoms on the pyridinone ring. The transition state would likely correspond to an eclipsed conformation, where the methyl end of the ethyl group is positioned over the plane of the pyridinone ring, maximizing steric repulsion.

A plausible set of results from a PES scan for the rotation of the ethyl group in this compound is detailed in the following table.

Table 2: Conformational Analysis of this compound via PES Scan Energies are hypothetical, based on typical rotational barriers for ethyl groups on aromatic rings, calculated using DFT methods.

Conformer / StateDihedral Angle (C3-C4-Cα-Cβ)Relative Energy (kcal/mol)Description
Conformer A (Global Minimum)~90°0.00Ethyl group is roughly perpendicular to the plane of the pyridinone ring, minimizing steric interactions.
Transition State~0° / 180°2.5 - 3.5Ethyl group is eclipsed with the C3-C4 or C5-C4 bond, representing the barrier to rotation.
Conformer B (Local Minimum)~180°~0.05A second, nearly isoenergetic staggered conformation.

The PES scan indicates that the rotation of the ethyl group is not free but is hindered by a modest energy barrier of approximately 2.5 to 3.5 kcal/mol. This barrier is low enough that at room temperature, the ethyl group would be rapidly rotating, and the molecule would exist as a dynamic mixture of its stable conformers. nih.gov

Supramolecular Chemistry of Pyridin 2 1h One Scaffolds

Hydrogen Bonding Networks in Pyridin-2(1H)-one Assemblies

Pyridin-2(1H)-one and its derivatives are versatile building blocks in supramolecular chemistry, primarily due to their ability to form robust hydrogen bonding networks. The lactam functionality, characterized by an N-H donor and a C=O acceptor, is the key driver for the formation of predictable and stable intermolecular connections.

The most common hydrogen bonding motif observed in the crystal structures of 2-pyridone derivatives is the formation of a centrosymmetric dimer via a pair of N-H···O hydrogen bonds, creating a stable eight-membered ring with a graph set notation of R²₂(8). This motif is a highly reliable synthon in crystal engineering.

In more complex systems, such as dipyridonyl-substituted derivatives, zigzag chains can be formed through cyclic N-H···O hydrogen bonds. rsc.org These chains can be further interconnected by solvent molecules, like water, leading to the formation of three-dimensional networks. rsc.org The planarity and rigidity of the pyridone ring, combined with the directional nature of the hydrogen bonds, allow for the construction of well-defined supramolecular architectures. The presence of additional functional groups on the pyridone ring can introduce further complexity and directionality to the hydrogen bonding networks, leading to the formation of tapes, sheets, and other intricate patterns.

The strength and geometry of these hydrogen bonds can be influenced by the presence of substituents on the pyridone ring. For instance, a study on 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyalkanoic acids revealed the presence of strong intramolecular or intermolecular hydrogen bonds between the carboxylic acid proton and the 4-oxo group of the pyridinone ring. rsc.org

Compound Hydrogen Bond Type O···O Distance (Å) Resulting Structure
1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acidIntramolecular2.4418-membered chelate ring
3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acidIntermolecular2.541Infinite chain

Table 1. Hydrogen bonding parameters in substituted pyridinone derivatives. rsc.org

Formation of Polymeric Structures via Non-Covalent Interactions

For example, in the structure of 5-(5-(1,6-dihydro-6-oxopyridin-3-yl)pyridin-2-yl)pyridin-2(1H)-one, the zigzag chains formed by hydrogen bonds are further organized into a 3D network through π-π stacking interactions. rsc.org The interplay between these forces is crucial in dictating the final crystal packing.

The formation of coordination polymers is another avenue through which pyridin-2(1H)-one derivatives can form extended structures. While not strictly a non-covalent interaction, the coordination of the pyridone oxygen or nitrogen to a metal center can direct the assembly of polymeric chains, which can then be further organized by non-covalent forces like hydrogen bonding and chalcogen bonding. nsf.gov

Chalcogen Bonding in Pyridin-2(1H)-one Derivatives

Chalcogen bonding is a non-covalent interaction involving a Group 16 element (O, S, Se, Te) acting as an electrophilic center (a σ-hole donor) and a nucleophilic region. While less common than hydrogen bonding, chalcogen bonding has emerged as a significant tool in crystal engineering and supramolecular chemistry. wikipedia.orgepa.gov

In the context of pyridin-2(1H)-one derivatives, particularly those containing sulfur or selenium, chalcogen bonds can play a crucial role in directing the self-assembly process. For instance, in cadmium(II) coordination polymers incorporating pyridine-based ligands, S···S chalcogen bonds have been observed to be significant in assembling the polymer chains. nsf.gov These interactions can act in concert with hydrogen bonds to create robust and well-defined supramolecular architectures. nsf.gov

The directionality and strength of chalcogen bonds make them valuable for the rational design of crystalline materials. The ability to introduce chalcogen atoms at specific positions within a pyridin-2(1H)-one derivative allows for a degree of control over the resulting supramolecular structure.

Host-Guest Interactions and Inclusion Chemistry for Separation

The inherent structural features of pyridin-2(1H)-one derivatives, such as their cyclic nature and the presence of heteroatoms, make them potential candidates for host-guest chemistry. Macrocyclic structures built from pyridinone units can possess cavities capable of encapsulating smaller guest molecules. wikipedia.org

The recognition and binding of a guest molecule by a host is governed by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org The selectivity of a host for a particular guest is determined by the complementarity in size, shape, and chemical properties between the host's cavity and the guest molecule.

While specific examples of 4-ethyl-1-methylpyridin-2(1H)-one acting as a host or guest are not available, the broader class of pyridine-containing macrocycles has been shown to exhibit interesting host-guest behavior. For instance, tweezer-type binding cavities can be formed by the helical folding of certain oligomers containing pyridine (B92270) units, allowing for the intercalation of guest molecules. frontiersin.org This principle could potentially be applied to pyridinone-based systems for applications in molecular separation and sensing.

Crystal Engineering Principles Applied to Pyridin-2(1H)-ones

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The pyridin-2(1H)-one scaffold is an excellent platform for applying the principles of crystal engineering due to its predictable hydrogen bonding patterns and potential for other non-covalent interactions.

The reliable formation of the R²₂(8) hydrogen-bonded dimer synthon is a cornerstone of the crystal engineering of 2-pyridones. By understanding and utilizing this and other supramolecular synthons, it is possible to design and synthesize crystalline materials with specific network topologies.

Furthermore, the introduction of other functional groups allows for the incorporation of a wider range of non-covalent interactions, such as halogen bonding and chalcogen bonding, into the design strategy. These interactions can be used to fine-tune the crystal packing and, consequently, the physical and chemical properties of the resulting material. The study of co-crystals, where a pyridinone derivative is crystallized with another molecule, further expands the possibilities for creating novel solid-state architectures with tailored properties.

Coordination Chemistry of Pyridin 2 1h One Ligands

Pyridin-2(1H)-one as a Versatile Ligand Platform

The pyridin-2(1H)-one scaffold, also referred to as 2-hydroxypyridine (B17775), represents a highly adaptable platform in ligand design. These compounds exist in tautomeric equilibrium between the pyridin-2(1H)-one and 2-hydroxypyridine forms. Deprotonation of the N-H or O-H group yields the pyridin-2-olate anion, which acts as a versatile ligand for a wide range of metal ions. The versatility of this platform stems from several key features:

Ambidentate Nature : The pyridin-2-olate anion possesses two potential donor atoms, the nitrogen and the exocyclic oxygen, allowing it to coordinate to metal centers in various modes.

Tunable Properties : The electronic and steric properties of the pyridin-2(1H)-one ligand can be readily modified by introducing substituents at different positions on the pyridine (B92270) ring. For the target compound, 4-ethyl-1-methylpyridin-2(1H)-one , the presence of a methyl group at the N1 position and an ethyl group at the C4 position influences its solubility, steric bulk, and electronic character. The N-methylation prevents deprotonation at the nitrogen, thus favoring coordination through the exocyclic oxygen.

Biomimetic Relevance : The 2-hydroxypyridine moiety is found in the active sites of certain metalloenzymes, such as the [Fe]-hydrogenase, which has spurred interest in developing synthetic analogues for biomimetic studies and catalytic applications.

The ability to systematically alter the ligand framework allows for the fine-tuning of the properties of the resulting metal complexes, making pyridin-2(1H)-ones valuable in fields ranging from catalysis to materials science and medicinal chemistry. nih.gov

Chelation Modes and Coordination Geometries in Metal Complexes

Pyridin-2(1H)-one ligands, particularly in their deprotonated form, exhibit a remarkable diversity in their coordination modes, leading to a variety of coordination geometries in the resulting metal complexes. The specific mode of coordination is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the substituents on the pyridinone ring, and the reaction conditions.

Common chelation and coordination modes include:

Monodentate Coordination : The ligand can bind to a metal center through either the nitrogen or the oxygen atom. In the case of This compound , N-coordination is precluded by the methyl group, making O-coordination the primary monodentate mode.

Bidentate Chelation : The most common coordination mode for deprotonated pyridin-2(1H)-one ligands is as a bidentate N,O-chelate, forming a stable five-membered ring with the metal center. This mode is prevalent in complexes with various transition metals.

Bridging Coordination : Pyridin-2-olate ligands can bridge two or more metal centers, utilizing both the nitrogen and oxygen atoms to bind to different metals. This can lead to the formation of dinuclear or polynuclear complexes with interesting magnetic and electronic properties.

These varied coordination modes give rise to a range of coordination geometries, including square planar, tetrahedral, octahedral, and more complex structures in polynuclear assemblies. The choice of substituents on the pyridinone ring can be used to favor a particular coordination mode and, consequently, a specific geometry. For instance, bulky substituents may sterically hinder the formation of certain geometries.

Below is a table summarizing the coordination modes of pyridin-2(1H)-one type ligands.

Coordination ModeDescriptionResulting Structures
κ¹-O MonodentateCoordination through the exocyclic oxygen atom.Mononuclear complexes
κ¹-N MonodentateCoordination through the ring nitrogen atom (not possible for N-substituted pyridinones).Mononuclear complexes
κ²-N,O BidentateChelation involving both the nitrogen and oxygen atoms.Mononuclear complexes with five-membered chelate rings
µ-N,O BridgingThe ligand bridges two metal centers using both N and O atoms.Dinuclear or polynuclear complexes

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridin-2(1H)-one ligands typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. For N-substituted ligands like This compound , the neutral ligand can coordinate directly, often displacing other weakly bound ligands. Alternatively, in the case of N-H containing pyridinones, a base is often used to deprotonate the ligand to facilitate coordination.

General synthetic strategies include:

Reaction of a metal halide or acetate (B1210297) with the pyridin-2(1H)-one ligand in a polar solvent like ethanol (B145695) or methanol.

For air-sensitive complexes, reactions are carried out under an inert atmosphere using Schlenk line techniques.

The choice of starting metal complex and reaction conditions can influence the final coordination geometry and nuclearity of the product.

The resulting metal complexes are characterized by a variety of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the structure of the ligand and to observe changes in chemical shifts upon coordination, providing information about the binding mode.

Infrared (IR) Spectroscopy : The stretching frequency of the C=O bond in the pyridinone ring is sensitive to coordination. A shift in this band upon complexation can confirm the involvement of the carbonyl oxygen in bonding.

Elemental Analysis : This technique is used to confirm the empirical formula of the synthesized complexes.

Mass Spectrometry : ESI-MS and other techniques help to determine the mass of the complex and can provide insights into its composition and stability in solution.

An example of a synthetic approach for a related pyridinone is the conversion of commercial dehydroacetic acid to 4-hydroxy-6-methylpyridin-2(1H)-one. nih.gov This intermediate can then be further functionalized. nih.gov

Catalytic Applications of Pyridin-2(1H)-one Metal Complexes

Metal complexes supported by pyridin-2(1H)-one and related ligands have emerged as promising catalysts for a variety of organic transformations. The tunability of the ligand's stereoelectronic properties allows for the optimization of catalytic activity and selectivity.

Some notable catalytic applications include:

Cross-Coupling Reactions : Palladium complexes of pyridinone-based ligands have been investigated as catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. The electronic properties of the pyridinone ligand can influence the efficiency of the catalytic cycle.

Hydrogenation and Transfer Hydrogenation : Ruthenium and iridium complexes featuring pyridinonate ligands have shown activity in the hydrogenation of polar and non-polar substrates. The hemilabile nature of the N,O-chelate can play a crucial role by opening a coordination site for substrate activation.

Polymerization : Early transition metal complexes with pyridinonate ligands have been explored as catalysts for olefin polymerization. The substituents on the pyridinone ring can be varied to control the properties of the resulting polymer.

Oxidation Catalysis : The introduction of a pyridine moiety into macrocyclic ligands has been shown to influence the catalytic activity of their metal complexes in oxidation reactions.

The specific compound This compound has not been extensively reported as a ligand in catalysis. However, based on the reactivity of analogous systems, its metal complexes could potentially be active in similar catalytic transformations. The ethyl group at the 4-position would exert a moderate electron-donating effect, which could influence the catalytic performance.

Influence of Pyridin-2(1H)-one Stereoelectronic Features on Coordination

The coordination behavior of pyridin-2(1H)-one ligands is intricately linked to their stereoelectronic features. The interplay of steric and electronic effects dictates the stability, structure, and reactivity of the resulting metal complexes.

Electronic Effects:

The pyridin-2-olate ligand is an L-type ligand when neutral and an LX-type ligand when deprotonated, capable of acting as a σ-donor and, in some cases, a π-donor.

The nature of substituents on the pyridine ring significantly modulates the electron density on the donor atoms. Electron-donating groups, such as the ethyl group in This compound , increase the basicity of the donor atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups decrease the donor strength.

The N-methyl group in This compound has a significant electronic impact. It prevents the formation of the pyridin-2-olate anion through N-deprotonation and favors the pyridin-2(1H)-one tautomer, making the exocyclic oxygen the primary coordination site.

Steric Effects:

The size of the substituents on the pyridinone ring can impose steric constraints that influence the coordination number and geometry of the metal center. Bulky substituents can prevent the coordination of additional ligands or favor the formation of complexes with lower coordination numbers.

In This compound , the ethyl group at the 4-position and the methyl group at the 1-position introduce some steric bulk, which could influence the packing of the ligands around a metal center and potentially affect the accessibility of the metal for catalytic reactions.

The combination of these stereoelectronic factors allows for the rational design of pyridin-2(1H)-one ligands to achieve desired properties in their metal complexes, from tuning redox potentials to controlling catalytic selectivity.

The table below provides a summary of the expected influence of the substituents in This compound on its coordination properties.

SubstituentPositionElectronic EffectSteric EffectImpact on Coordination
MethylN1Electron-donating (inductive), prevents N-deprotonationModerateFavors O-coordination, increases ligand basicity
EthylC4Electron-donating (inductive and hyperconjugation)ModerateIncreases electron density on the ring and donor oxygen, can influence ligand packing

Mechanistic Investigations of Reactions Involving 4 Ethyl 1 Methylpyridin 2 1h One

Reaction Pathway Elucidation using Computational Methods

No computational studies detailing the reaction pathways of 4-ethyl-1-methylpyridin-2(1H)-one were identified. Such studies would typically employ quantum chemical calculations to map the potential energy surface of a reaction, identifying the most likely routes from reactants to products.

Kinetic Studies and Reaction Rate Determination

Specific kinetic data, such as reaction rates, rate constants, or reaction orders for transformations involving this compound, are not documented in the available resources. Kinetic studies are fundamental to understanding reaction mechanisms by quantifying the speed at which a reaction occurs under various conditions.

Investigation of Transition States and Intermediates

There is a lack of published research on the transition states and intermediates formed during reactions of this compound. The characterization of these transient species is crucial for a complete understanding of a reaction mechanism.

Regioselectivity and Stereoselectivity in Pyridin-2(1H)-one Transformations

While the regioselectivity and stereoselectivity are critical aspects of the reactivity of substituted pyridinones, no studies were found that specifically address these outcomes in reactions involving this compound.

Role of Catalysts in Reaction Mechanisms

Information regarding the role of specific catalysts in the reactions of this compound, including how they might influence reaction pathways or rates, is not available in the surveyed literature. While catalysis is a key area in the study of pyridinone derivatives, the focus of existing research lies on other analogs. nih.gov

Future Directions and Research Perspectives in 4 Ethyl 1 Methylpyridin 2 1h One Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted pyridin-2(1H)-ones is a well-established area of research, yet there is always a demand for more efficient, scalable, and environmentally friendly methods. For 4-ethyl-1-methylpyridin-2(1H)-one, future research could focus on developing novel synthetic strategies that offer high yields and purity. While classical methods often involve multi-step procedures, newer approaches could significantly streamline the process.

One potential avenue for exploration is the use of one-pot synthesis protocols. For instance, a one-pot synthesis of 2-(1H)-pyridinone has been reported from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, utilizing L-proline as a catalyst. nih.gov This method's broad functional group tolerance suggests its potential adaptation for the synthesis of this compound. nih.gov

Another promising direction is the application of transition-metal-catalyzed cross-coupling reactions to introduce the ethyl group at the C4 position of a pre-formed pyridin-2-one ring. This would allow for a modular approach to the synthesis of a variety of 4-substituted pyridinones.

Synthetic Approach Key Features Potential Advantages for this compound
One-Pot SynthesisCombines multiple reaction steps into a single operation.Reduced reaction time, lower consumption of solvents and reagents, and simplified purification.
Transition-Metal CatalysisUtilizes catalysts like palladium or nickel for cross-coupling reactions.High functional group tolerance, enabling late-stage functionalization and diversification.
C-H ActivationDirectly functionalizes carbon-hydrogen bonds.Atom-economical approach, avoiding the need for pre-functionalized starting materials.

Exploration of Underexplored Reaction Pathways and Selectivity Control

The reactivity of the pyridin-2(1H)-one core is rich and offers numerous possibilities for further functionalization. While reactions at the nitrogen and oxygen atoms are well-documented, the exploration of less common reaction pathways for this compound could unveil novel chemical transformations.

Future research could investigate the selective functionalization of the C3, C5, and C6 positions of the pyridinone ring. For example, developing regioselective halogenation, nitration, or acylation reactions would provide valuable intermediates for the synthesis of more complex molecules.

Furthermore, the ethyl group at the C4 position offers a handle for further chemical modification. Reactions such as selective oxidation of the ethyl group to an acetyl or vinyl group could lead to a new family of derivatives with potentially interesting biological activities.

Reaction Type Target Position Potential Outcome
Electrophilic Aromatic SubstitutionC3, C5Introduction of various functional groups to modulate electronic and steric properties.
C-H Functionalization of Ethyl GroupC4-ethylGeneration of derivatives with altered polarity and reactivity.
Cycloaddition ReactionsDiene system of the ringConstruction of fused heterocyclic systems with novel three-dimensional scaffolds.

Advanced Computational Modeling for Predictive Chemistry and Design

Computational chemistry has become an indispensable tool in modern drug discovery and chemical research. For this compound, advanced computational modeling can provide valuable insights into its structure, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic properties, such as its molecular orbital energies and charge distribution. This information can help in understanding its reactivity and in predicting the outcomes of various chemical reactions.

Molecular docking and molecular dynamics (MD) simulations are powerful techniques for studying the binding of small molecules to proteins. mdpi.com These methods can be used to predict the binding mode of this compound to a specific biological target and to estimate its binding affinity. This predictive capability can guide the rational design of more potent and selective inhibitors. mdpi.com

Computational Method Application Expected Insights for this compound
Density Functional Theory (DFT)Calculation of electronic structure and properties.Prediction of reactivity, spectroscopic properties, and reaction mechanisms.
Molecular DockingPrediction of ligand-protein binding modes.Identification of potential biological targets and key binding interactions.
Molecular Dynamics (MD) SimulationsSimulation of the dynamic behavior of molecules over time.Assessment of binding stability and conformational changes upon binding.

Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Automation)

The integration of modern synthetic methodologies such as flow chemistry and high-throughput automated synthesis can significantly accelerate the discovery and development of new chemical entities based on the this compound scaffold.

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise fashion, offers several advantages, including improved reaction control, enhanced safety, and easier scalability. The synthesis of this compound and its derivatives in a flow reactor could lead to higher yields and purities, as well as reduced reaction times.

Automated synthesis platforms can be used to rapidly generate libraries of related compounds by systematically varying the substituents on the pyridinone ring. This high-throughput approach allows for the efficient exploration of the chemical space around the this compound core and can accelerate the identification of compounds with desired properties.

Methodology Key Advantages Potential Impact on this compound Research
Flow ChemistryPrecise control over reaction parameters, enhanced heat and mass transfer.Improved yields, purity, and safety; facile scalability of synthesis.
Automated SynthesisHigh-throughput generation of compound libraries.Rapid exploration of structure-activity relationships and optimization of lead compounds.

Rational Design of New Chemical Entities Based on the Pyridin-2(1H)-one Motif

The pyridin-2(1H)-one moiety is recognized as a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological macromolecules. nih.gov The this compound structure can serve as a starting point for the rational design of new chemical entities with a wide range of potential therapeutic applications.

By combining the insights gained from computational modeling and the synthetic accessibility provided by modern methodologies, researchers can design and synthesize novel derivatives of this compound with tailored properties. For instance, the introduction of specific functional groups at various positions on the pyridinone ring can be guided by the desire to enhance binding to a particular protein target or to improve pharmacokinetic properties.

The versatility of the pyridinone core allows for its use in fragment-based drug design, where small molecular fragments are identified and then grown or combined to create more potent lead compounds. nih.gov The this compound fragment could be a valuable building block in such endeavors.

Design Strategy Approach Goal for New Chemical Entities
Structure-Based Drug DesignUtilizing the three-dimensional structure of a biological target to design complementary ligands.Development of potent and selective inhibitors for specific enzymes or receptors.
Fragment-Based Drug DesignIdentifying and optimizing small molecular fragments that bind to a target.Generation of novel lead compounds with improved drug-like properties.
Scaffold HoppingReplacing a core molecular scaffold with a bioisosteric equivalent.Discovery of new chemical series with potentially different intellectual property and pharmacological profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.